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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

Get Quote

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1)

and Cyclin-Dependent Kinases (CDKs).[1][2] This guide provides a comparative analysis of the

cross-reactivity profile of (R)-DRF053 dihydrochloride against other known CK1 and CDK

inhibitors. The data presented here is intended for researchers, scientists, and drug

development professionals to facilitate informed decisions in their research.

Executive Summary
(R)-DRF053 dihydrochloride exhibits potent inhibition of its primary targets, CK1 and several

members of the CDK family.[1][2] While a comprehensive kinome-wide screen for (R)-DRF053
dihydrochloride is not publicly available, existing data on its primary targets and a key off-

target, GSK-3α/β, allows for a preliminary assessment of its selectivity. In comparison,

alternative CDK and CK1 inhibitors show varying degrees of selectivity. The CDK4/6 inhibitors

Palbociclib and Ribociclib demonstrate high selectivity for their targets, whereas Abemaciclib

displays a broader spectrum of activity against other CDKs. Alternative CK1 inhibitors such as

PF-670462, IC261, and D4476 also exhibit distinct cross-reactivity profiles.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10768303#bc-rfq
https://www.benchchem.com/product/b10768303/docs?utm_src=pdf-body#cross-reactivity-profile-of-r-drf053-dihydrochloride-a-comparative-guide
https://pubmed.ncbi.nlm.nih.gov/18698753/
https://www.bio-techne.com/p/small-molecules-peptides/r-drf053-dihydrochloride_3610
https://www.benchchem.com/product/b10768303/docs?utm_src=pdf-body#cross-reactivity-profile-of-r-drf053-dihydrochloride-a-comparative-guide
https://www.benchchem.com/product/b10768303/docs?utm_src=pdf-body#cross-reactivity-profile-of-r-drf053-dihydrochloride-a-comparative-guide
https://pubmed.ncbi.nlm.nih.gov/18698753/
https://www.bio-techne.com/p/small-molecules-peptides/r-drf053-dihydrochloride_3610
https://www.benchchem.com/product/b10768303/docs?utm_src=pdf-body#cross-reactivity-profile-of-r-drf053-dihydrochloride-a-comparative-guide
https://www.benchchem.com/product/b10768303/docs?utm_src=pdf-body#cross-reactivity-profile-of-r-drf053-dihydrochloride-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-DRF053 Dihydrochloride: Known Inhibitory
Profile
(R)-DRF053 dihydrochloride, also referred to as compound 13a in seminal literature, was

identified as a roscovitine-derived dual-specificity inhibitor.[1][3] Its known IC50 values are

summarized in the table below.

Target IC50 (nM)

CK1 14[1][2]

CDK1/cyclin B 220[1]

CDK5/p25 80[1]

CDK2 93 - 290[2]

CDK7 820[2]

GSK-3α/β 4100

Comparative Analysis with Alternative CDK
Inhibitors
To provide context for the selectivity of (R)-DRF053, this section compares its profile with

commercially available and widely studied CDK inhibitors.

CDK Inhibitor Comparison Table
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Kinase
Palbociclib (%
Inhibition @ 1µM)

Ribociclib (%
Inhibition @ 1µM)

Abemaciclib (%
Inhibition @ 0.1µM)

CDK4/D1 >99 >99 >99

CDK6/D3 >99 N/A >99

CDK1/CycB <10 <10 53

CDK2/CycA <10 <10 68

CDK2/CycE <10 <10 72

CDK3/CycE <10 <10 58

CDK5/p25 <10 <10 45

CDK7/CycH/MAT1 <10 <10 25

CDK9/CycT1 <10 <10 85

GSK3B <10 <10 65

Other Hits (>65%) 9 8 115

Data for Palbociclib,

Ribociclib, and

Abemaciclib is derived

from KINOMEscan™

profiling and

represents the

percentage of kinase

that remains bound to

an immobilized ligand

in the presence of the

inhibitor. A lower

percentage indicates

stronger binding of the

inhibitor to the kinase.
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Comparative Analysis with Alternative CK1
Inhibitors
This section provides a comparative overview of the selectivity of (R)-DRF053 with other known

inhibitors of Casein Kinase 1.

CK1 Inhibitor Comparison Table
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Kinase
PF-670462 (%
Inhibition @ 10µM)

IC261 (IC50) D4476 (IC50)

CK1δ >90 ~1 µM 0.3 µM

CK1ε >90 ~1 µM N/A

CK1α <90 16 µM N/A

JNK1 >90 N/A N/A

JNK2 >90 N/A N/A

JNK3 >90 N/A N/A

p38α >90 >100 µM 5.8 µM

EGFR >90 N/A N/A

ALK5 N/A N/A 0.5 µM

PKA N/A >100 µM N/A

cdc2 N/A >100 µM N/A

fyn N/A >100 µM N/A

Data for PF-670462

represents kinases

inhibited by ≥90% at a

10 µM concentration

in a KINOMEscan®

assay. IC50 values

are provided for IC261

and D4476 where

available.

Experimental Protocols
The following are generalized protocols for the types of in vitro kinase assays typically used to

generate the data presented in this guide.
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In Vitro Kinase Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP

into a substrate by the kinase.

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl₂, DTT, and a

specific substrate for the kinase of interest is prepared.

Kinase and Inhibitor Incubation: The purified kinase enzyme is pre-incubated with varying

concentrations of the inhibitor (e.g., (R)-DRF053 dihydrochloride) or vehicle (DMSO) in a

96-well plate.

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

defined period.

Reaction Termination: The reaction is stopped by the addition of a solution such as

phosphoric acid.

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount

of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration.

Kinase Binding Assay (e.g., KINOMEscan™)
This competition binding assay measures the ability of a test compound to displace a

proprietary, immobilized, active-site directed ligand.

Assay Principle: A DNA-tagged kinase is incubated with the immobilized ligand and the test

compound.

Competition: The test compound and the immobilized ligand compete for binding to the

active site of the kinase.
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Quantification: The amount of kinase bound to the solid support is quantified using

quantitative PCR (qPCR) of the DNA tag.

Data Output: Results are typically reported as the percentage of the kinase that remains

bound to the immobilized ligand in the presence of the test compound, relative to a DMSO

control.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.
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Caption: Role of CK1 in the canonical Wnt/β-catenin signaling pathway.
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Caption: General workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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